molecular formula C21H30N2O3 B4958371 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone

Cat. No. B4958371
M. Wt: 358.5 g/mol
InChI Key: LDBNRZOQLOZADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone, also known as AZD0328, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. In

Mechanism of Action

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone acts as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone can induce DNA damage and cell death in cancer cells, and reduce inflammation and pain in inflammatory diseases.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce DNA damage and cell death in cancer cells, reduce inflammation and pain in inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for the development of 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone as a therapeutic agent. These include further studies to determine its optimal dosing and administration, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further studies to determine its safety and efficacy in clinical trials.

Synthesis Methods

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone can be synthesized using a multi-step process, which involves the reaction of 4-methoxyphenylacetic acid with 1-azepanone to form 2-(4-methoxyphenyl)ethylazepan-1-one. This intermediate is then reacted with piperidin-2-one to form the final product, 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone.

Scientific Research Applications

5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and central nervous system disorders. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies.

properties

IUPAC Name

5-(azepane-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-19-9-6-17(7-10-19)12-15-23-16-18(8-11-20(23)24)21(25)22-13-4-2-3-5-14-22/h6-7,9-10,18H,2-5,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBNRZOQLOZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepane-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.